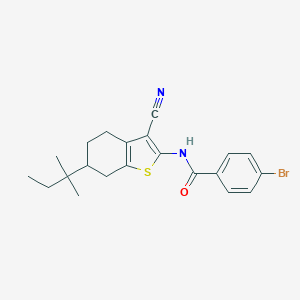
Antagoniste du récepteur du glucagon, Contrôle
Vue d'ensemble
Description
Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.
Applications De Recherche Scientifique
Traitement du diabète
Les antagonistes du récepteur du glucagon ont été explorés comme thérapies potentielles pour le diabète de type 2 . L'antagoniste du récepteur du glucagon LY2409021 a été testé lors d'essais cliniques de phase 2a et de phase 2b . Ce composé ne produit pas d'effets secondaires sur l'homéostasie du cholestérol qui ont entravé la progression d'autres antagonistes du récepteur du glucagon de petite taille .
Étude de la résistance au glucagon
Les antagonistes du récepteur du glucagon ont été utilisés pour étudier la résistance au glucagon . L'étude de la suppression spécifique aux tissus du récepteur du glucagon a révélé que le rôle physiologique du glucagon peut aller au-delà de la régulation de la glycémie .
Métabolisme des acides aminés
Il y a des décennies, des études animales et humaines ont rapporté un rôle important du glucagon dans le métabolisme des acides aminés par l'uréogenèse . À l'aide de technologies modernes telles que le profilage métabolomique, les connaissances sur les effets du glucagon sur le métabolisme des acides aminés ont été élargies et les mécanismes impliqués ont été davantage décrits .
Métabolisme des lipides
Les antagonistes du récepteur du glucagon ont indirectement mis l'accent sur le rôle potentiel du glucagon dans le métabolisme des lipides, car les personnes traitées par ces antagonistes ont présenté une dyslipidémie et une augmentation de la graisse hépatique .
Étude de l'interaction médicamenteuse
L'effet du médicament sur le glucagon et l'interaction entre le glucagon, le glucose et l'insuline chez les sujets sains lors d'un défi au glucagon ont été étudiés à l'aide d'antagonistes du récepteur du glucagon .
Agents antimicrobiens et antiprolifératifs
Des efforts ont été déployés pour étudier les activités pharmacologiques de dérivés nouvellement synthétisés de la N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide en tant qu'agents antimicrobiens et antiprolifératifs potentiels <svg class="icon" height="16"
Mécanisme D'action
Target of Action
The primary target of the Glucagon Receptor Antagonist, Control, also known as 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, is the glucagon receptor (GCGR) . The glucagon receptor is a G protein-coupled receptor that is primarily expressed in the liver . It plays a crucial role in glucose homeostasis by promoting hepatic glucose production .
Mode of Action
The compound acts as an antagonist to the glucagon receptor . By binding to the glucagon receptor, it inhibits the action of glucagon, leading to a decrease in hepatic glucose production . This results in overall glycemic control .
Biochemical Pathways
The glucagon receptor signals through two main pathways: the adenylate cyclase/cAMP/protein kinase A pathway and the phospholipase C/inositol phosphate/calcium/calmodulin pathway . By antagonizing the glucagon receptor, the compound inhibits these pathways, thereby reducing hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of glucagon receptor antagonists are complex and can vary depending on the specific compound and the individual’s metabolic state . It is generally expected that these compounds would have good bioavailability due to their ability to bind to and inhibit the glucagon receptor
Result of Action
The primary result of the action of the Glucagon Receptor Antagonist, Control is a reduction in hepatic glucose production, leading to improved glycemic control . This can be beneficial in the management of conditions such as type 2 diabetes, where there is often an overproduction of glucose by the liver .
Action Environment
The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound . .
Analyse Biochimique
Biochemical Properties
The “Glucagon Receptor Antagonist, Control” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) mainly detected in islet β cells and liver cells . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of “4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “Glucagon Receptor Antagonist, Control” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRSMLGSRKRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398743 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362482-00-6 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


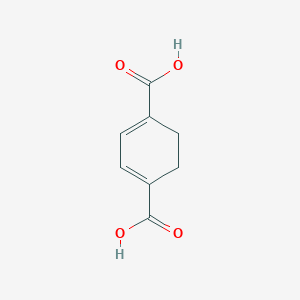

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
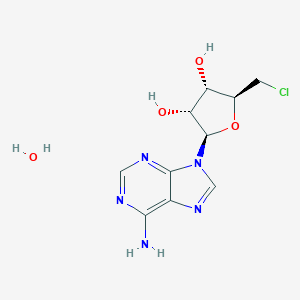
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
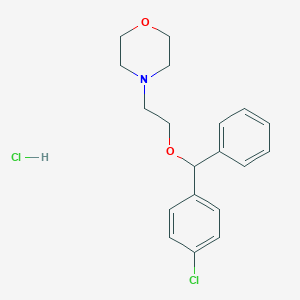



![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)


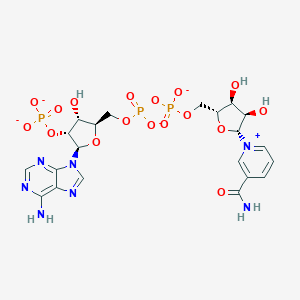
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
